(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate
Description
This compound is a structurally complex small molecule featuring a pyrido[2,3-d][1,3]oxazin-5-yl core fused to a piperidine ring. Key functional groups include:
Properties
IUPAC Name |
tert-butyl (3R)-3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-2-oxo-1,4-dihydropyrido[2,3-d][1,3]oxazin-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O7/c1-35(2,3)45-34(40)38-16-6-7-24(18-38)26-17-28(36-32-27(26)21-44-33(39)37-32)31-29(42-19-22-10-11-22)8-5-9-30(31)43-20-23-12-14-25(41-4)15-13-23/h5,8-9,12-15,17,22,24H,6-7,10-11,16,18-21H2,1-4H3,(H,36,37,39)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYYFUGBXFUYRR-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)OCC6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)OCC6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its biological activity is primarily linked to its ability to interact with various biological targets, including receptors and enzymes involved in disease processes.
Chemical Structure
The compound features a piperidine ring, a pyrido[2,3-d][1,3]oxazine moiety, and various substituents that enhance its biological properties. The structural complexity allows for multiple interactions with biological systems.
Research indicates that this compound may function as an inhibitor of certain enzymes or receptors. For instance, it has been associated with the inhibition of the androgen receptor (AR), which is significant in the context of hormone-related cancers such as prostate cancer. The inhibition of AR can lead to reduced cancer cell proliferation and survival .
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit anticancer activity through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the growth of cancer cell lines in vitro.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its anticancer effects.
Antiviral Activity
Emerging data suggests potential antiviral properties against viruses such as hepatitis B and C. The compound's ability to inhibit viral replication mechanisms makes it a candidate for further investigation in antiviral therapies .
Case Study 1: Androgen Receptor Inhibition
In a study examining the effects of various compounds on androgen receptor signaling, this compound was found to significantly reduce AR activity in prostate cancer cell lines. This reduction correlated with decreased expression of AR target genes .
Case Study 2: Antiviral Efficacy
In another investigation focused on hepatitis B virus (HBV), derivatives of this compound were tested for their ability to suppress HBV replication. Results indicated that specific structural modifications led to enhanced antiviral activity, suggesting a promising avenue for drug development against viral infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Lipophilicity and Bioavailability: The tert-butyl carbamate group in the target compound and analogues (e.g., ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in (acetic acid/methanol solvent system for similar intermediates) . In contrast, pyrrolidine derivatives () are synthesized via one-pot reactions, suggesting higher synthetic efficiency for simpler analogues .
Spectroscopic Characterization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
